molecular formula C11H16N6O3S B10961037 N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide

N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10961037
M. Wt: 312.35 g/mol
InChI Key: IARKIZKIEWFLKA-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound features a cyclopentyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach starts with the preparation of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with cyclopentylamine to form the desired amide. The final step involves the reaction of this amide with thiosemicarbazide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-[(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOUREA: Similar structure but with a thiourea moiety instead of a thioamide.

Uniqueness

The uniqueness of N-CYCLOPENTYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N6O3S

Molecular Weight

312.35 g/mol

IUPAC Name

1-cyclopentyl-3-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]thiourea

InChI

InChI=1S/C11H16N6O3S/c1-16-9(8(6-12-16)17(19)20)10(18)14-15-11(21)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,14,18)(H2,13,15,21)

InChI Key

IARKIZKIEWFLKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NNC(=S)NC2CCCC2

Origin of Product

United States

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